molecular formula C11H12N2O2 B12416649 Thozalinone-d5

Thozalinone-d5

Cat. No.: B12416649
M. Wt: 209.26 g/mol
InChI Key: JJSHYECKYLDYAR-DKFMXDSJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thozalinone-d5 is a deuterated form of Thozalinone, a psychostimulant compound used primarily in scientific research. The deuterium labeling in this compound makes it particularly useful in various analytical and pharmacokinetic studies. Thozalinone itself has been used as an antidepressant and anorectic agent, acting primarily as a dopaminergic stimulant .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thozalinone-d5 involves the deuteration of Thozalinone. The general synthetic route for Thozalinone includes the use of sodium hydride as a strong base to abstract the alcohol proton in ethyl mandelate. The oxyanion formed is then added to dimethylcyanamide, resulting in an intermediate that undergoes intramolecular cyclization to form Thozalinone . For this compound, the phenyl ring is fully deuterated, which can be achieved through specific deuteration techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the final product. The reaction conditions are optimized to maximize yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Thozalinone-d5, like its non-deuterated counterpart, can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolone derivatives, while reduction can produce various reduced forms of this compound .

Scientific Research Applications

Thozalinone-d5 is widely used in scientific research due to its unique properties:

Mechanism of Action

Thozalinone-d5 exerts its effects primarily by inducing the release of dopamine and, to a lesser extent, norepinephrine. This action is similar to that of other dopaminergic stimulants but with a unique profile that includes minimal abuse potential. The compound targets dopaminergic and noradrenergic systems in the brain, leading to increased locomotor activity and heightened sensitivity to stimuli .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Thozalinone-d5

This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise analytical studies. Its minimal abuse potential and specific action on dopaminergic systems make it a valuable tool in both research and clinical settings .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

209.26 g/mol

IUPAC Name

2-(dimethylamino)-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-oxazol-4-one

InChI

InChI=1S/C11H12N2O2/c1-13(2)11-12-10(14)9(15-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3/i3D,4D,5D,6D,7D

InChI Key

JJSHYECKYLDYAR-DKFMXDSJSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2C(=O)N=C(O2)N(C)C)[2H])[2H]

Canonical SMILES

CN(C)C1=NC(=O)C(O1)C2=CC=CC=C2

Origin of Product

United States

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